molecular formula C16H14N2O2 B2869491 N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1049240-79-0

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2869491
CAS RN: 1049240-79-0
M. Wt: 266.3
InChI Key: DHSHTRVHDVSZKX-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide, also known as MINA, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Anti-HIV Activity

A study by Hamad et al. (2010) synthesized a series of naphthalene derivatives, including compounds related to N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide, and screened them for anti-HIV activity. They found that some derivatives were potent inhibitors of HIV-1 replication, suggesting their potential as antiviral agents.

Molecular Interactions and Crystal Structure

Gouda et al. (2022) studied a compound similar to this compound, focusing on its molecular interactions and crystal structure. They used techniques like X-ray diffraction and Hirshfeld surface analysis to understand the compound's stability and noncovalent interactions, which are crucial in drug design and material science (Gouda et al., 2022).

Pharmacological Evaluation

Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including compounds structurally related to the one . They assessed these compounds for potential applications in toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Inhibitory Activity Against Aminopeptidase N

Lee et al. (2005) identified a compound similar to this compound as a potent inhibitor of aminopeptidase N. This enzyme is significant in various physiological processes, suggesting the compound's potential in therapeutic applications (Lee et al., 2005).

Density Functional Theory (DFT) Studies

Several studies have used DFT to investigate the electronic and molecular properties of naphthalene and acetamide derivatives. These studies provide insights into the chemical reactivity and stability of these compounds, which are crucial in drug design and material science applications (Gültekin et al., 2020), (Oftadeh et al., 2013).

Anticancer Activity

Salahuddin et al. (2014) synthesized naphthalene and acetamide derivatives and evaluated their anticancer potential. This research highlights the potential of such compounds in the development of new anticancer drugs (Salahuddin et al., 2014).

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-9-16(20-18-11)17-15(19)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHTRVHDVSZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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